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Preclinical Efficacy of Idh2R140Q-IN-2: A Technical Overview

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Compound of Interest		
Compound Name:	Idh2R140Q-IN-2	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **Idh2R140Q-IN-2**, a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and professionals involved in the development of targeted cancer therapies.

Introduction to IDH2 R140Q Mutation and Targeted Inhibition

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q substitution, are frequently observed in various hematological malignancies, most notably acute myeloid leukemia (AML).[1][2] This mutation confers a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] Elevated levels of D-2-HG disrupt normal cellular metabolism and epigenetic regulation, ultimately contributing to oncogenesis by blocking cellular differentiation.[1] The development of small molecule inhibitors that selectively target the mutant IDH2 enzyme represents a promising therapeutic strategy for these cancers. **Idh2R140Q-IN-2**, also known as compound 36, is an orally active inhibitor designed for this purpose.[3]

Quantitative Preclinical Efficacy Data



The preclinical efficacy of **Idh2R140Q-IN-2** has been evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Idh2R140Q-IN-2[3]

Parameter	Value	Cell Line/Enzyme
IC50 (IDH2 R140Q Mutant Enzyme)	29 nM	Recombinant Human IDH2 R140Q
IC50 (Wild-Type IDH2 Enzyme)	> 14,211 nM	Recombinant Human Wild- Type IDH2
Selectivity (WT/Mutant)	> 490-fold	-
IC50 (D-2-HG Production)	10 nM	TF-1 cells expressing IDH2 R140Q

Table 2: In Vivo Efficacy of Idh2R140Q-IN-2 in a

Xenograft Model[3]

Animal Model	Treatment	Dosing	Outcome
Nude mice bearing TF-1/IDH2R140Q xenografts	ldh2R140Q-IN-2	25 mg/kg, oral administration	Significant reduction of D-2-HG levels in tumor tissue

Table 3: Pharmacokinetic Profile of Idh2R140Q-IN-2 in

Mice[3]

Parameter	Value	Route of Administration
Bioavailability (F)	90.3%	Oral
Half-life (T1/2)	6.4 hours	Oral

Experimental Protocols

This section provides a detailed description of the methodologies used to generate the preclinical data for **Idh2R140Q-IN-2**.



Enzymatic Assay for IDH2 Inhibition

The inhibitory activity of **Idh2R140Q-IN-2** against both the mutant and wild-type IDH2 enzymes was determined using a biochemical assay that measures the consumption of NADPH.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Idh2R140Q-IN-2.
- Procedure:
 - Recombinant human IDH2 R140Q or wild-type IDH2 enzyme was incubated with the inhibitor at various concentrations.
 - \circ The enzymatic reaction was initiated by the addition of the substrate, α -ketoglutarate, and the cofactor, NADPH.
 - The rate of NADPH consumption was monitored by measuring the decrease in fluorescence.
 - IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay for D-2-HG Production

The effect of **Idh2R140Q-IN-2** on the production of the oncometabolite D-2-HG was assessed in a human erythroleukemia cell line engineered to express the IDH2 R140Q mutation.

- Objective: To measure the IC50 of Idh2R140Q-IN-2 for the inhibition of D-2-HG production in a cellular context.
- Cell Line: TF-1 cells stably expressing human IDH2 R140Q.
- Procedure:
 - TF-1/IDH2R140Q cells were seeded in multi-well plates and treated with varying concentrations of Idh2R140Q-IN-2.
 - After an incubation period, the cells were harvested, and intracellular metabolites were extracted.



- The concentration of D-2-HG in the cell lysates was quantified using a specific D-2-HG enzyme-based assay.
- IC50 values were determined from the dose-response curve.

Cellular Differentiation Assay

The ability of **Idh2R140Q-IN-2** to induce differentiation in leukemia cells was evaluated in the TF-1/IDH2R140Q cell line.

- Objective: To assess the potential of Idh2R140Q-IN-2 to reverse the differentiation block caused by the IDH2 R140Q mutation.
- Procedure:
 - TF-1/IDH2R140Q cells were cultured in the presence of Idh2R140Q-IN-2 for several days.
 - Cellular differentiation was assessed by monitoring the expression of cell surface markers associated with mature hematopoietic lineages (e.g., CD11b, CD14) using flow cytometry.
 - Morphological changes consistent with differentiation were also observed by microscopy.

In Vivo Xenograft Model

The in vivo efficacy of **Idh2R140Q-IN-2** was tested in a mouse xenograft model using the TF-1/IDH2R140Q cell line.

- Objective: To evaluate the ability of orally administered Idh2R140Q-IN-2 to reduce D-2-HG levels in tumors.
- Animal Model: Immunodeficient nude mice.
- Procedure:
 - TF-1/IDH2R140Q cells were subcutaneously implanted into the flanks of the mice.
 - Once tumors reached a specified size, the mice were treated with Idh2R140Q-IN-2 (25 mg/kg) via oral gavage.



 After the treatment period, tumors were excised, and the levels of D-2-HG in the tumor tissue were measured by mass spectrometry.

Pharmacokinetic Analysis

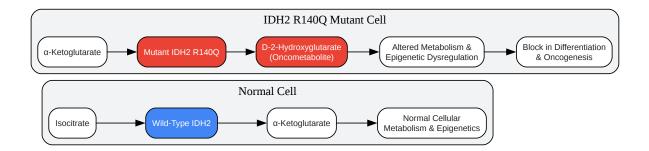
The pharmacokinetic properties of **Idh2R140Q-IN-2** were determined in mice to assess its oral bioavailability and half-life.

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Idh2R140Q-IN-2.
- Procedure:
 - A single dose of Idh2R140Q-IN-2 was administered to mice either intravenously or orally.
 - Blood samples were collected at various time points after administration.
 - The concentration of Idh2R140Q-IN-2 in the plasma was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Pharmacokinetic parameters, including bioavailability (F) and half-life (T1/2), were calculated from the plasma concentration-time profiles.

Visualizations Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of the IDH2 R140Q mutation and the experimental workflow for evaluating **Idh2R140Q-IN-2**.

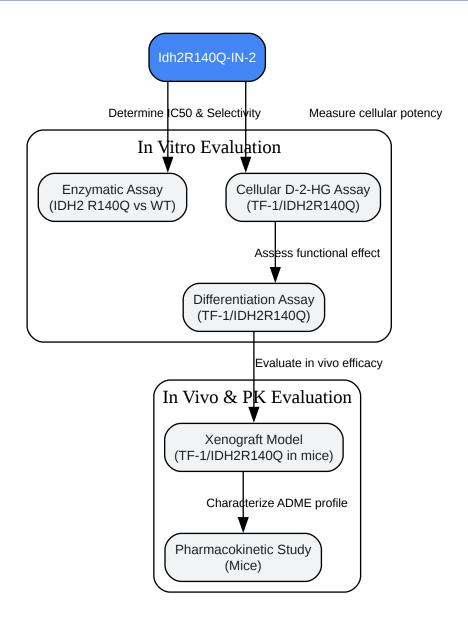




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Caption: Mechanism of action of the IDH2 R140Q mutation.





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Caption: Preclinical evaluation workflow for Idh2R140Q-IN-2.

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- To cite this document: BenchChem. [Preclinical Efficacy of Idh2R140Q-IN-2: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380947#preclinical-data-on-idh2r140q-in-2-efficacy]

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